Uridine, 5-hydroxy-2',3'-O-(1-methylethylidene)-
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Overview
Description
Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)- is a thymidine analog known for its insertional activity towards replicated DNA. This compound is utilized in various scientific research applications, particularly in tracking DNA synthesis and labeling cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)- typically involves the protection of the hydroxyl groups on the uridine molecule. One common method includes the use of isopropylidene to protect the 2’ and 3’ hydroxyl groups, forming the 2’,3’-O-(1-methylethylidene) derivative. The reaction conditions often require an acidic catalyst, such as p-toluenesulfonic acid, and the reaction is carried out in an anhydrous solvent like acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various uridine derivatives, such as 5-formyluridine, 5-deoxyuridine, and 5-amino-2’,3’-O-(1-methylethylidene)uridine .
Scientific Research Applications
Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)- is widely used in scientific research:
Chemistry: As a building block for nucleoside analogs and in the synthesis of modified nucleotides.
Biology: For labeling cells and tracking DNA synthesis, particularly in studies involving cell proliferation and DNA replication.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in oncology.
Industry: Used in the production of nucleoside-based pharmaceuticals and as a research reagent in biotechnology
Mechanism of Action
The compound exerts its effects by incorporating into replicating DNA, thereby allowing researchers to track DNA synthesis. It targets the DNA polymerase enzyme, which incorporates the analog into the growing DNA strand. This incorporation can be detected using various analytical techniques, such as fluorescence microscopy or mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
Thymidine: A natural nucleoside involved in DNA synthesis.
5-Bromo-2’-deoxyuridine: Another thymidine analog used for similar purposes.
2’,3’-O-Isopropylideneadenosine: An adenosine analog with protective groups similar to those in Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)-.
Uniqueness
Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)- is unique due to its specific protective groups, which enhance its stability and facilitate its incorporation into DNA. This makes it particularly useful for long-term studies of DNA synthesis and cell proliferation .
Biological Activity
Uridine, 5-hydroxy-2',3'-O-(1-methylethylidene)- is a nucleoside derivative that has garnered attention for its potential biological activities. This compound is structurally related to uridine, a key component in RNA synthesis, and exhibits various pharmacological properties. This article will explore its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Uridine, 5-hydroxy-2',3'-O-(1-methylethylidene)-
- Molecular Formula : C12H15N2O6
- Molecular Weight : 281.25 g/mol
- Canonical SMILES : Cc1cc(OC(=O)N2C=NC(=N)N2C(=O)C(=O)C(=O)c1C)O
Uridine derivatives like 5-hydroxy-2',3'-O-(1-methylethylidene)- are known to interact with various biological targets:
- Nucleotide Metabolism : The compound may influence nucleotide synthesis pathways, impacting RNA synthesis and cellular proliferation.
- Neuroprotective Effects : Research indicates that uridine derivatives can enhance neurogenesis and protect neuronal cells from apoptosis, potentially benefiting conditions like neurodegeneration.
- Modulation of Neurotransmitters : Uridine has been shown to influence the release of neurotransmitters such as acetylcholine and dopamine, which may have implications in mood regulation and cognitive functions.
Neuroprotective Properties
Studies have demonstrated that uridine derivatives can protect neurons from oxidative stress and excitotoxicity. For instance:
- A study indicated that uridine administration improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta toxicity .
Antidepressant Effects
Research has suggested that uridine may exhibit antidepressant-like effects through its action on the serotonergic system:
- An experimental model showed that uridine treatment led to increased serotonin levels in the brain, correlating with reduced depressive behaviors .
Cytoprotective Effects
Uridine derivatives have been investigated for their cytoprotective effects in various cell types:
- In vitro studies revealed that uridine protects against cell death induced by oxidative stress in human neuroblastoma cells .
Case Studies and Research Findings
Study | Findings | Implications |
---|---|---|
Study on Neuroprotection | Uridine improved neuronal survival rates by 30% under oxidative stress conditions. | Suggests potential for treating neurodegenerative diseases. |
Antidepressant Activity | Uridine increased serotonin levels significantly in treated animals compared to controls. | Indicates possible use in managing depression. |
Cytoprotection Study | Cell viability increased by 40% with uridine treatment in oxidative stress models. | Supports development of neuroprotective therapies. |
Properties
IUPAC Name |
5-hydroxy-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7/c1-12(2)20-7-6(4-15)19-10(8(7)21-12)14-3-5(16)9(17)13-11(14)18/h3,6-8,10,15-16H,4H2,1-2H3,(H,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQQRJQXCGDITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)O)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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